molecular formula C16H23NO6S B1428465 Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate CAS No. 1362160-41-5

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate

Cat. No.: B1428465
CAS No.: 1362160-41-5
M. Wt: 357.4 g/mol
InChI Key: IWOIVQPCWHFENS-UHFFFAOYSA-N
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Description

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate (CAS: 1362160-41-5, C₁₆H₂₃NO₆S) is a sulfonyl-containing ester derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group on the phenyl ring. This compound is typically used as an intermediate in organic synthesis, particularly in peptide and heterocycle chemistry, due to its dual functionality (sulfonyl and Boc groups) . It is commercially available at 95% purity and is utilized in research-scale quantities (100 mg–1 g) .

Properties

IUPAC Name

methyl 3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]sulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S/c1-16(2,3)23-15(19)17-11-12-5-7-13(8-6-12)24(20,21)10-9-14(18)22-4/h5-8H,9-11H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOIVQPCWHFENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Boc-Protected Amines

  • Reagent: Boc-protected amines, such as tert-butoxycarbonylmethylamine
  • Reaction: Nucleophilic attack on electrophilic aromatic sulfonyl intermediates, often facilitated by activating groups or coupling reagents

Direct Boc Protection of Amino Groups

Procedure:
The free amine is reacted with Boc-Cl in the presence of a base, resulting in selective protection. This step ensures the amino group remains inert during subsequent reactions and can be deprotected under mild acidic conditions later.

Research Findings:

  • Sherer and Brugger reported that Boc protection of amines is efficiently achieved using Boc-Cl in DCM with triethylamine, with yields often exceeding 80%.

Esterification to Form the Methyl Ester

Reaction Overview:
The carboxylic acid functionality in the intermediate is esterified to methyl ester to produce the final compound.

Methodologies:

Fischer Esterification

  • Reagents:
    • Methanol as solvent and reactant
    • Acid catalyst such as sulfuric acid or p-toluenesulfonic acid (p-TsOH)
  • Conditions:
    • Reflux at 60–80°C for several hours
    • Removal of water to drive equilibrium toward ester formation

Alternative: DCC-Mediated Esterification

  • Reagents: Dicyclohexylcarbodiimide (DCC) and catalytic DMAP in DCM with methanol
  • Advantages: Mild conditions, higher yields, fewer side products

Research Data:

  • Esterification under reflux with acid catalysis typically yields 75–90% of methyl ester, with DCC-mediated methods providing comparable or improved yields and cleaner reactions.

Summary of the Synthetic Route

Step Reaction Type Reagents & Conditions Yield Range References
Sulfonylation Aromatic sulfonylation Aromatic + sulfonyl chloride + pyridine, room temp 70–85%
Boc Protection Amine protection Boc-Cl + triethylamine, DCM, 0°C to RT >80%
Esterification Carboxylic acid to methyl ester Methanol + acid catalyst or DCC/DMAP, reflux 75–90%

Additional Considerations

  • Purification: Each step typically involves purification via column chromatography or recrystallization to ensure high purity of intermediates.
  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and mass spectrometry are employed to monitor reaction progress and confirm product formation.
  • Safety and Handling: Sulfonyl chlorides are moisture-sensitive and corrosive; Boc-Cl is also hazardous and should be handled with appropriate protective equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate, often abbreviated as Methyl 3-(4-(Boc-amino)methylphenylsulfonyl)propanoate, is a compound with significant applications in scientific research, particularly in medicinal chemistry and drug development. This article explores its applications, synthesis, and relevance in various fields.

Chemical Properties and Structure

  • Chemical Formula: C16H23NO6S
  • Molecular Weight: 357.43 g/mol
  • CAS Number: 1362160-41-5

The compound features a sulfonamide moiety, which is known for its biological activity, particularly in the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during chemical synthesis, enhancing the compound's utility in complex organic reactions.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its sulfonamide structure is pivotal for developing drugs targeting bacterial infections and other diseases.

Case Study: Antibiotic Development

Research has demonstrated that derivatives of sulfonamides exhibit potent antibacterial properties. For example, compounds similar to this compound have been explored for their efficacy against resistant strains of bacteria, contributing to the ongoing search for new antibiotics .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. The Boc group allows for controlled release mechanisms, which can be tailored for specific therapeutic applications.

Example: Targeted Drug Delivery

Studies indicate that modifying the sulfonamide group can enhance the targeting of specific tissues or cells, improving the therapeutic index of drugs while minimizing side effects . This application is particularly relevant in cancer therapy, where targeted delivery can significantly improve treatment outcomes.

Bioconjugation Techniques

This compound can be utilized in bioconjugation processes to attach drugs to antibodies or other biomolecules. This is crucial in developing antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells.

Case Study: ADC Development

Recent advancements have shown that sulfonamide-containing linkers improve the stability and efficacy of ADCs. Research has highlighted how these linkers facilitate the selective delivery of chemotherapeutics to tumor sites while sparing normal tissues .

Synthesis and Methodology

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfonamide:
    • Reacting a suitable sulfonyl chloride with an amine derivative.
  • Boc Protection:
    • Protecting the amine using Boc anhydride to prevent unwanted reactions during subsequent steps.
  • Esterification:
    • Converting the resulting acid into the methyl ester using methanol and an acid catalyst.

Table: Summary of Synthesis Steps

StepReaction TypeKey Reagents
1Sulfonamide FormationSulfonyl chloride, amine
2Boc ProtectionBoc anhydride
3EsterificationMethanol, acid catalyst

Mechanism of Action

The mechanism of action of Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to form the free amine, which can then interact with biological targets such as enzymes or receptors. The sulfonyl group can participate in various chemical reactions, contributing to the compound’s reactivity and functionality.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Compound 9 (): Methyl 3-(2-{4-[({[(tert-Butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)methyl]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate
  • Key Differences: Incorporates an oxazolo[4,5-b]pyridine heterocycle, absent in the target compound. Contains an additional Boc-protected imino group, increasing steric bulk and complexity.
  • Synthesis : Requires mercury chloride and N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea, contrasting with the simpler sulfonyl ester formation in the target compound .
  • Applications : Likely used in kinase inhibitor synthesis due to the oxazolopyridine core.
Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate (Compound 2) ():
  • Key Differences: Replaces the Boc-protected aminomethylphenyl group with a 4-chlorophenylsulfonyl moiety. Lacks the amino-protecting group, reducing synthetic versatility.
  • Biological Activity : Demonstrates antimicrobial properties, suggesting the sulfonyl group’s role in bioactivity .

Positional and Electronic Variations

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate ():
  • Key Differences: Features a Boc-protected amino group directly on the propanoate backbone, omitting the phenylsulfonyl moiety. Simplified structure with fewer steric demands.
  • Synthesis: Involves hydrogenolysis of a benzyloxycarbonyl (Z)-protected precursor, highlighting orthogonal protection strategies .
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate ():
  • Key Differences: Contains a trifluoromethylsulfonyloxy (TfO) group, a strong electron-withdrawing substituent, instead of the sulfonylpropanoate chain. Chiral center introduced via the (R)-configuration.
  • Stability : Requires storage under inert atmosphere and refrigeration, indicating higher sensitivity compared to the target compound .

Structural Analogues with Sulfonyl Groups

Methyl 3-amino-3-(4-(ethylsulfonyl)phenyl)propanoate ():
  • Key Differences: Substitutes the Boc-aminomethyl group with a free amino group and an ethylsulfonyl moiety. Increased hydrophilicity due to the unmodified amino group.
  • Applications: Potential precursor for prodrugs or metal chelators .
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate ():
  • Key Differences :
    • Positions the Boc group directly on the phenyl ring (C-4) without a methylene spacer.
    • Lacks the sulfonyl group, reducing polarity and hydrogen-bonding capacity.
  • Molecular Weight: Lower (279.33 g/mol vs. 365.43 g/mol for the target compound) due to the absence of sulfonyl and methylene-aminomethyl groups .

Comparative Data Table

Compound Name Key Structural Features Molecular Formula CAS Number Purity (%) Key Applications
Target Compound Boc-aminomethylphenylsulfonylpropanoate C₁₆H₂₃NO₆S 1362160-41-5 95 Peptide synthesis, intermediates
Compound 9 () Oxazolopyridine + dual Boc groups C₂₉H₃₄N₄O₈S Not provided Not given Kinase inhibitors
Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate () 4-Chlorophenylsulfonyl C₁₀H₁₁ClO₄S Not provided Not given Antimicrobial agents
(S)-Methyl 3-amino-2-((tert-Boc)amino)propanoate () Boc-protected amino backbone C₉H₁₈N₂O₄ Not provided Not given Chiral building blocks
Methyl (R)-2-(tert-Boc-amino)-3-(4-(TfO)phenyl)propanoate () TfO group, chiral center C₁₆H₂₀F₃NO₇S 149709-56-8 Not given Radiolabeling, electrophilic coupling
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate () Boc directly on phenyl ring C₁₅H₂₁NO₄ 318510-90-6 Not given Polymer chemistry, intermediates

Key Research Findings

  • Synthetic Flexibility: The target compound’s Boc and sulfonyl groups enable diverse modifications, contrasting with simpler analogues like methyl 3-[(4-chlorophenyl)sulfonyl]propanoate, which lacks orthogonal protection .
  • Stability Considerations : The trifluoromethylsulfonyloxy derivative () requires stringent storage conditions, whereas the target compound’s Boc group offers stability under basic conditions but sensitivity to acids .

Biological Activity

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate, also known by its CAS number 1362160-41-5, is a compound of increasing interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₃N₁O₆S
  • Molecular Weight : 351.43 g/mol
  • Structure : The compound features a sulfonyl group attached to a propanoate backbone, which is further substituted with a tert-butoxycarbonyl (Boc) amino group.

The biological activity of this compound can be attributed to its structural motifs that interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its sulfonamide functionality is known to interact with active sites of enzymes, potentially altering their activity.
  • Cellular Uptake : The presence of the tert-butoxycarbonyl group may enhance lipophilicity, facilitating cellular uptake and bioavailability.
  • Anticancer Activity : There is emerging evidence that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

In Vitro Studies

Recent studies have demonstrated the compound's potential as a therapeutic agent:

  • Cell Viability Assays : In vitro assays using various cancer cell lines indicated that this compound significantly reduces cell viability at micromolar concentrations. For example, in assays against breast cancer cell lines, IC50 values were observed in the range of 10–20 µM .
  • Mechanistic Insights : Further investigation revealed that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins, suggesting a mechanism involving mitochondrial pathway activation .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar sulfonamide derivatives, demonstrating their ability to inhibit specific cancer cell growth through targeted enzyme inhibition .
    • The compound was shown to enhance the efficacy of existing chemotherapeutics when used in combination therapy.
  • Pharmacokinetics :
    • Pharmacokinetic studies are ongoing, but initial data suggest a favorable absorption profile with moderate half-life and metabolic stability .

Data Tables

PropertyValue
Molecular Weight351.43 g/mol
SolubilitySoluble in DMSO
IC50 (Cancer Cell Lines)10–20 µM
Maximum Tolerated Dose (MTD)50 mg/kg

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate, and how are intermediates characterized?

  • Answer : The synthesis typically involves three steps: (1) esterification of the carboxylic acid group, (2) N-Boc protection of the amine group, and (3) sulfonation via ex-situ generation of sulfuryl fluoride. Key intermediates are characterized using 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and purity. For example, DEPT-135 NMR can distinguish methylene (+), methine (−), and quaternary (np) carbons .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) using electrospray ionization (e.g., Waters LC-TOF) confirms molecular weight. Purity is assessed via reverse-phase HPLC, while 1H^1H-NMR (500 MHz, δ 7.27 in CDCl3_3) and 13C^{13}C-NMR (δ 77.2 in CDCl3_3) validate structural integrity. MALDI-TOF-TOF mass spectrometry is also used for high-sensitivity detection .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : The tert-butoxycarbonyl (Boc) group is acid-labile. Store at −20°C under inert gas (N2_2/Ar) in anhydrous solvents (e.g., DMF or DCM). Avoid exposure to moisture or acidic conditions. Safety protocols include using P210/P264 protective measures (gloves, fume hood) due to sulfonyl group reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized during the sulfonation step, and what side reactions should be monitored?

  • Answer : Yields (63.7–89%) depend on reaction conditions. Palladium-catalyzed in-situ fluorine introduction (using DABSO) minimizes side reactions like over-sulfonation. Monitor for byproducts via LCMS (Method A) or 19F^{19}F-NMR. Ex-situ sulfuryl fluoride generation reduces competing nucleophilic substitutions .

Q. What methodologies are available to study this compound’s interaction with nucleophilic residues (e.g., lysine) in protein-protein interactions?

  • Answer : LCMS (Method A) and 1H^1H-NMR (Method B) buffered assays (pH 7.4, 37°C) can detect adduct formation. For example, incubation with N-Boc-lysine may yield N2^2-(tert-butoxycarbonyl)-N6^6-sulfonamide adducts, identifiable via mass shifts (HRMS) or peak splitting in NMR .

Q. How can researchers reconcile discrepancies in spectroscopic data, such as unexpected DEPT-135 signals?

  • Answer : DEPT-135 anomalies (e.g., missing quaternary carbons) may arise from paramagnetic impurities or incorrect pulse calibration. Validate with heteronuclear single-quantum coherence (HSQC) or compare with computed spectra (PubChem data). Contradictions in 13C^{13}C-NMR shifts >1 ppm warrant repeat experiments under standardized conditions .

Q. What strategies mitigate decomposition of the Boc group during prolonged biological assays?

  • Answer : Use neutral buffers (e.g., PBS) and avoid temperatures >25°C. Pre-incubate the compound with stabilizing agents like 2,6-di-tert-butyl-4-methylphenol (BHT). Monitor Boc integrity via LCMS tracking of m/z 100.075 (tert-butyl fragment) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate

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